Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-

Description

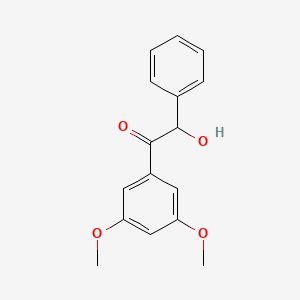

Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-, is a substituted acetophenone derivative characterized by a 3,5-dimethoxyphenyl group at position 1, a hydroxyl group at position 2, and a phenyl group at position 2 of the ethanone backbone. Key synthesis steps involve coupling reactions between 3,5-dimethoxy-α-bromoacetophenone and phenolic derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by cyclization using catalysts like Bi(OTf)₃ and demethylation with BBr₃ . High yields (>90%) and detailed spectroscopic validation (NMR, ESI-MS) confirm its structural integrity .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-8-12(9-14(10-13)20-2)16(18)15(17)11-6-4-3-5-7-11/h3-10,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZYXFXMPXQXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435417 | |

| Record name | 3,5-dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54996-39-3 | |

| Record name | 3,5-dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl- typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base, followed by oxidation to form the ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been extensively studied for their biological activities. The compound has shown promise as:

- Antioxidants : Compounds with similar structures have been noted for their ability to scavenge free radicals, potentially leading to applications in preventing oxidative stress-related diseases .

- Anticancer Agents : Research indicates that ethanone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-, have been tested for their efficacy against various cancer cell lines, showing cytotoxic effects .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of related ethanone compounds on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell growth significantly compared to control groups .

Organic Synthesis

Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-, serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions:

- Nucleophilic Substitution : The hydroxy group can participate in nucleophilic substitution reactions, making it useful in synthesizing other derivatives.

- Acylation Reactions : The compound can undergo acylation to form more complex ketones, which are valuable in pharmaceuticals and agrochemicals .

Data Table: Synthesis Routes

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Acetone solvent | 85 | |

| Acylation | Chloroacetyl chloride in acetone | 75 | |

| Reduction | Sodium borohydride | 90 |

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals. Similar compounds have been evaluated for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

Research has shown that derivatives of ethanone exhibit herbicidal activity against specific weed species. The application of these compounds could lead to the development of new herbicides with improved efficacy and lower environmental impact .

Mechanism of Action

The mechanism by which Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties are influenced by electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups. Comparisons with analogs highlight the impact of substituent position and type:

Key Observations :

Spectral and Structural Validation

- NMR : The target compound’s ¹H NMR shows characteristic peaks for methoxy (~δ 3.8 ppm) and aromatic protons (~δ 6.5–7.5 ppm) . Chlorinated analogs exhibit downfield shifts (δ 7.0–7.8 ppm) due to electron-withdrawing effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 303.12 for the target compound) .

Biological Activity

Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-, also known as a substituted acetophenone derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Characteristics

Chemical Structure:

- IUPAC Name: Ethanone, 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-

- Molecular Formula: C16H18O4

- Molecular Weight: 286.31 g/mol

The compound features a phenolic hydroxyl group and methoxy substituents that contribute to its biological activity.

Synthesis

The compound is often synthesized through multi-step organic reactions involving starting materials such as methoxy-substituted acetophenones. The synthesis typically involves:

- Preparation of the Hydroxyacetophenone : Using dimethyl ether and appropriate phenolic precursors.

- Functionalization : Introducing methoxy groups via methylation reactions.

Antiproliferative Activity

Ethanone derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain substituted acetophenones exhibit cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 15.6 | Apoptosis induction |

| 2 | MDA-MB-231 | 12.4 | Cell cycle arrest |

Antioxidant Activity

The antioxidant properties of ethanone derivatives have been evaluated using the DPPH radical scavenging assay. The results indicate varying degrees of radical scavenging activity, with some compounds showing promising potential for use in oxidative stress-related conditions.

| Compound | IC50 (µM) | Source |

|---|---|---|

| 1 | 27.20 | Synthesized from natural extracts |

| 2 | >100 | Synthetic derivatives |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this class of compounds against both bacterial and fungal pathogens. Ethanone derivatives have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

Several studies have investigated the biological activities of ethanone derivatives:

- Anticancer Properties : A study published in a peer-reviewed journal reported that ethanone derivatives significantly inhibited the proliferation of MCF-7 cells through caspase-dependent pathways .

- Antioxidant Effects : Another investigation demonstrated that these compounds possess strong antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various ethanone derivatives against common pathogens, revealing promising results that suggest their potential application in infection control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.